1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
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Overview
Description
- The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3).
Substitution Reactions:
- The chloro and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride (SOCl2), while trifluoromethylation might involve the use of trifluoromethyl iodide (CF3I) or similar reagents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step organic synthesis. A common route includes the following steps:
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Formation of the Triazole Ring:
- Starting with an azide and an alkyne, the triazole ring is formed via a Huisgen cycloaddition reaction, often catalyzed by copper (Cu(I)) under mild conditions.
Chemical Reactions Analysis
Types of Reactions: 1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially affecting the triazole or oxadiazole rings.
Reduction: Reduction reactions might target the nitro groups if present or reduce the triazole ring under specific conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho or para to the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups like nitro or halogen atoms.
Chemistry:
- Used as a building block in organic synthesis for creating more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Potential applications in drug discovery, particularly as a scaffold for designing new pharmaceuticals.
- Investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Industry:
- May be used in the development of agrochemicals or materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
1-[3-chloro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole: Lacks the oxadiazole ring, potentially altering its reactivity and biological activity.
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazole: Similar structure but without the chloro and trifluoromethyl substituents, which might affect its chemical properties and applications.
Uniqueness: The presence of both the triazole and oxadiazole rings, along with the specific substituents (chloro, trifluoromethyl, and methyl groups), makes 1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine unique. These features contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
3-[3-chloro-4-(trifluoromethyl)phenyl]-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N6O/c1-9-2-4-10(5-3-9)16-24-17(29-26-16)14-15(23)28(27-25-14)11-6-7-12(13(19)8-11)18(20,21)22/h2-8H,23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZTYKQADRMTAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)C(F)(F)F)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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